molecular formula C20H19OP B15415224 1-Phenylethyl diphenylphosphinite CAS No. 134920-71-1

1-Phenylethyl diphenylphosphinite

Cat. No.: B15415224
CAS No.: 134920-71-1
M. Wt: 306.3 g/mol
InChI Key: WENXQKDAKSWYMT-UHFFFAOYSA-N
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Description

1-Phenylethyl diphenylphosphinite is a useful research compound. Its molecular formula is C20H19OP and its molecular weight is 306.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

134920-71-1

Molecular Formula

C20H19OP

Molecular Weight

306.3 g/mol

IUPAC Name

diphenyl(1-phenylethoxy)phosphane

InChI

InChI=1S/C20H19OP/c1-17(18-11-5-2-6-12-18)21-22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3

InChI Key

WENXQKDAKSWYMT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

1-Phenylethyl diphenylphosphinite is an organophosphorus compound that exhibits significant biological activity and potential applications in various fields, particularly in catalysis and organic synthesis. This article will explore its biological properties, including its mechanisms of action, catalytic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C18_{18}H19_{19}O2_2P
  • Molecular Weight : 300.32 g/mol

The compound features a phosphinite functional group attached to a 1-phenylethyl moiety, characterized by a phosphorus atom bonded to two phenyl groups and an ethyl group. This unique configuration allows it to act as both a nucleophile and electrophile in various chemical reactions.

Mechanisms of Biological Activity

This compound's biological activity is primarily linked to its role as a catalyst in organic reactions. Its ability to form stable complexes with metals enhances its effectiveness in catalytic processes, particularly in asymmetric synthesis. The compound has been shown to facilitate various transformations, such as:

  • Asymmetric Hydrogenation : The compound can be used in asymmetric hydrogenation reactions, leading to the formation of chiral products with high enantioselectivity .
  • Heck Reactions : It serves as a catalyst in intermolecular Heck reactions, demonstrating significant efficacy in producing complex organic molecules .

1. Asymmetric Synthesis Applications

A study highlighted the use of this compound in the synthesis of chiral compounds through asymmetric hydrogenation. The results indicated that this compound could achieve enantiomeric excesses (ee) of up to 95% when used with specific substrates .

2. Coordination Chemistry

Research on coordination chemistry has shown that this compound forms stable complexes with transition metals, which are crucial for catalyzing various reactions. For instance, its application in palladium(II) complexes has been explored for catalyzing asymmetric intermolecular reactions, yielding high selectivity and efficiency .

Comparative Analysis of Related Compounds

Compound NameStructure TypeBiological Activity
This compoundOrganophosphorusCatalytic activity in asymmetric synthesis
Chiral Bis(phosphinite)-Pd(II) ComplexCoordination complexEnhanced enantioselectivity in reactions
Planar Chiral Arene Chromium(0) ComplexMetal complexHigh enantioselectivity in organic transformations

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